molecular formula C14H13N3O4 B14143804 methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate

methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate

Cat. No.: B14143804
M. Wt: 287.27 g/mol
InChI Key: YBHOYSRBPHMBQY-LZYBPNLTSA-N
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Description

Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is a complex organic compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them valuable in various fields of scientific research and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate typically involves multi-step organic reactions. One common method includes the reaction of furan derivatives with benzoic acid derivatives under specific conditions. The reaction often requires the use of catalysts such as palladium or copper to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of this compound may involve the use of biomass-derived furfurals as starting materials. The process includes catalytic reactions under environmentally friendly conditions, adhering to the principles of green chemistry .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate has several scientific research applications:

Mechanism of Action

The mechanism of action of methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or interfere with cellular processes, leading to its biological effects. The exact molecular pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-{5-[(E)-(2-carbamoylhydrazinylidene)methyl]furan-2-yl}benzoate is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of furan and benzoate moieties makes it a versatile compound in various scientific and industrial applications .

Properties

Molecular Formula

C14H13N3O4

Molecular Weight

287.27 g/mol

IUPAC Name

methyl 2-[5-[(E)-(carbamoylhydrazinylidene)methyl]furan-2-yl]benzoate

InChI

InChI=1S/C14H13N3O4/c1-20-13(18)11-5-3-2-4-10(11)12-7-6-9(21-12)8-16-17-14(15)19/h2-8H,1H3,(H3,15,17,19)/b16-8+

InChI Key

YBHOYSRBPHMBQY-LZYBPNLTSA-N

Isomeric SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)/C=N/NC(=O)N

Canonical SMILES

COC(=O)C1=CC=CC=C1C2=CC=C(O2)C=NNC(=O)N

solubility

31 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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